
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is a chemical compound with the molecular formula C15H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group, a cyclopropyl group, and a methyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be added through a cyclopropanation reaction using a cyclopropyl halide and a strong base.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Aplicaciones Científicas De Investigación
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. The exact molecular pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-N-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.
1-benzyl-3-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.
N-benzyl-1-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.
Uniqueness
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H24N2 |
|---|---|
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-13-11-18(12-14-5-3-2-4-6-14)10-9-16(13)17-15-7-8-15/h2-6,13,15-17H,7-12H2,1H3 |
Clave InChI |
XLBMZIOYJFGRRL-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1NC2CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)
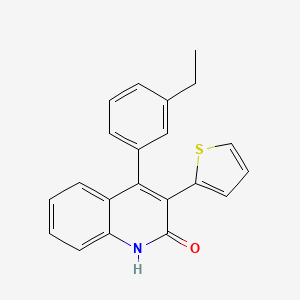
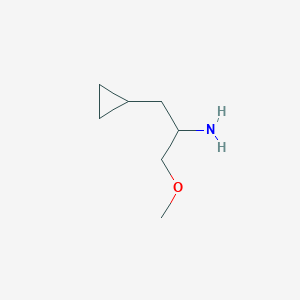
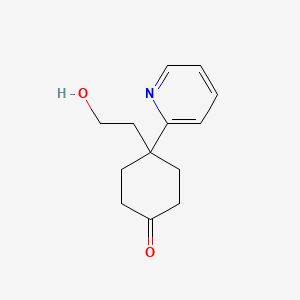
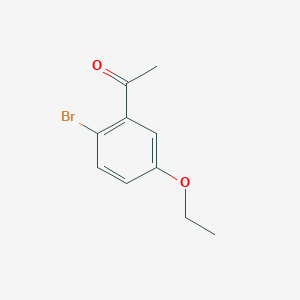
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
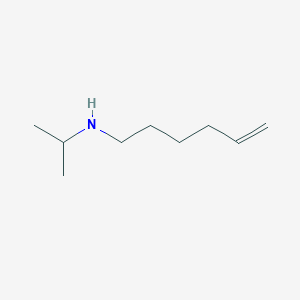
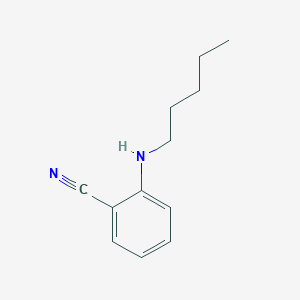
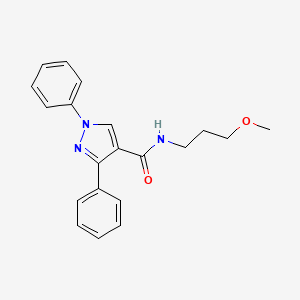
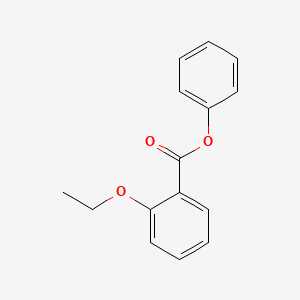

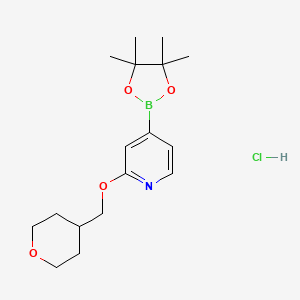
![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)

